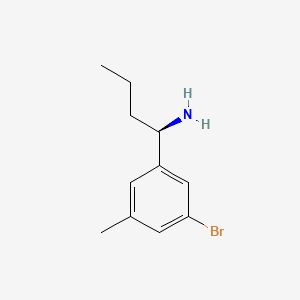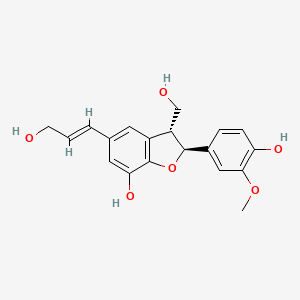![molecular formula C8H16Cl2F2N2 B12984509 5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B12984509.png)
5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-7-methyl-2,7-diazaspiro[35]nonane dihydrochloride is a chemical compound with the molecular formula C8H16Cl2F2N2 It is a member of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,5-difluoro-2-methyl-2,7-diazaspiro[3.5]nonane with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane
- tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
- 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5,5-difluoro-, 1,1-dimethylethyl ester
Uniqueness
Compared to similar compounds, 5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. These features may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H16Cl2F2N2 |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
5,5-difluoro-7-methyl-2,7-diazaspiro[3.5]nonane;dihydrochloride |
InChI |
InChI=1S/C8H14F2N2.2ClH/c1-12-3-2-7(4-11-5-7)8(9,10)6-12;;/h11H,2-6H2,1H3;2*1H |
InChI Key |
KMKGFOSQFFTFNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CNC2)C(C1)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


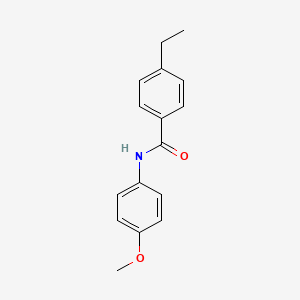
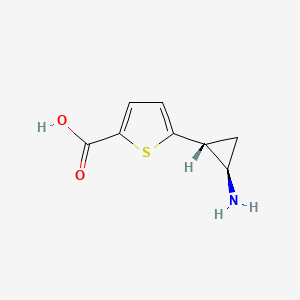
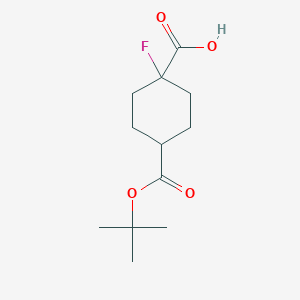
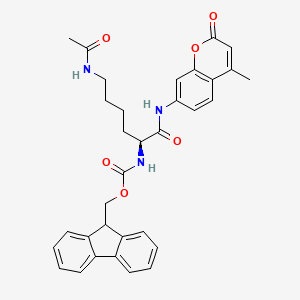

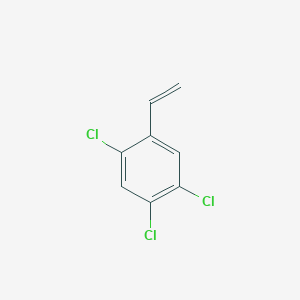

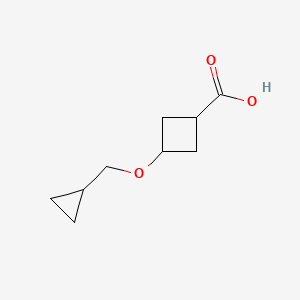
![Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate](/img/structure/B12984483.png)
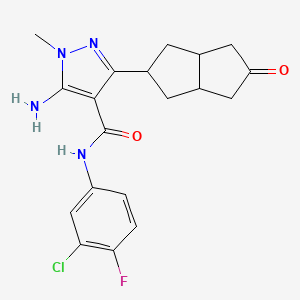
![(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12984500.png)
